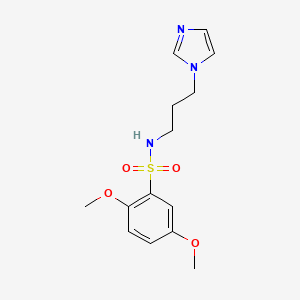

![molecular formula C18H15N5OS2 B2897421 N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891101-43-2](/img/structure/B2897421.png)

N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

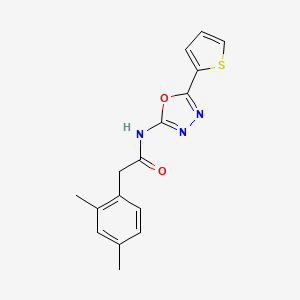

“N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In this case, the compound contains a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of triazole derivatives, such as the compound , involves the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis process is designed to create compounds with expanded antimicrobial action .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, due to their ability to bind with various enzymes and receptors, have shown significant potential as antimicrobial agents . The triazole core of AB00678557-01 could be explored for its efficacy against a range of Gram-positive and Gram-negative bacteria, especially those that are multidrug-resistant.

Antifungal Applications

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole . AB00678557-01 could be investigated for its use in treating fungal infections, leveraging the triazole component’s ability to disrupt fungal cell membrane synthesis.

Anticancer Potential

Thiophene derivatives have been associated with antitumor and cytotoxic activities . Research into AB00678557-01 could focus on its potential to inhibit tumor cell growth, particularly in breast adenocarcinoma and other cancer cell lines.

Antiviral Properties

The triazole moiety has been identified as having antiviral capabilities . AB00678557-01 could be valuable in the synthesis of novel antiviral drugs, possibly offering new treatments for viral infections.

Anti-inflammatory and Analgesic Effects

Both triazole and thiophene rings have been noted for their anti-inflammatory and analgesic properties . AB00678557-01 might be developed into a therapeutic agent that can manage pain and inflammation, potentially benefiting conditions like arthritis.

Enzyme Inhibition

Compounds containing triazole and thiophene structures have been studied for their enzyme inhibitory effects, which include inhibition of carbonic anhydrase, cholinesterase, and other enzymes relevant to diseases . AB00678557-01 could be a lead compound in the design of enzyme inhibitors for therapeutic use.

properties

IUPAC Name |

N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS2/c24-17(19-11-13-5-2-1-3-6-13)12-26-18-21-20-16-9-8-14(22-23(16)18)15-7-4-10-25-15/h1-10H,11-12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBYTEQLXDDSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

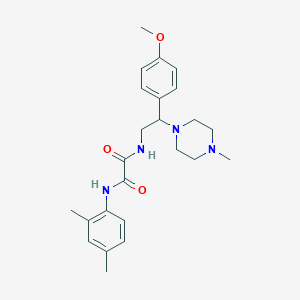

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

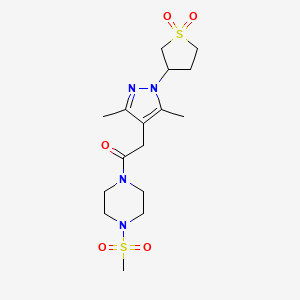

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

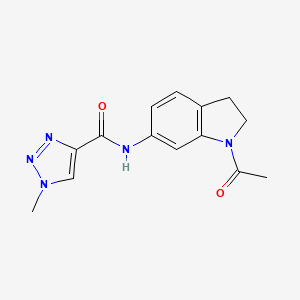

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)

![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)

![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)